Methyl 3-methoxyazetidine-3-carboxylate hydrochloride
Description
Nomenclature and Classification in Heterocyclic Chemistry
Methyl 3-methoxyazetidine-3-carboxylate hydrochloride belongs to the class of saturated four-membered nitrogen-containing heterocycles known as azetidines. The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being 3-Azetidinecarboxylic acid, 3-methoxy-, methyl ester, hydrochloride (1:1). Alternative nomenclature systems recognize this compound under various synonyms including methyl 3-methoxyazetidine-3-carboxylate hydrochloric acid salt and methyl 3-methoxy-3-azetidinecarboxylate hydrochloride. The compound carries the Chemical Abstracts Service registry number 1392803-11-0, which serves as its unique identifier in chemical databases worldwide. The hierarchical classification places this molecule within the broader category of azetidine derivatives, which represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The presence of the hydrochloride salt formation enhances the compound's solubility properties and stability characteristics, making it more amenable to handling and purification processes commonly employed in research and industrial applications.
Molecular Formula (C6H12ClNO3) and Structural Representation
The molecular formula of this compound is C6H12ClNO3, representing a molecular weight of 181.62 grams per mole. The structural composition can be alternatively expressed as C6H11NO3·HCl to emphasize the salt formation between the parent base and hydrochloric acid. The compound's structure features a central azetidine ring system with substitution at the 3-position by both a methoxy group and a methyl carboxylate functionality. The Simplified Molecular Input Line Entry System representation for this compound is COC(=O)C1(OC)CNC1.Cl, which provides a linear notation describing the connectivity of atoms within the molecule. The International Chemical Identifier string for the compound is InChI=1S/C6H11NO3.ClH/c1-9-5(8)6(10-2)3-7-4-6;/h7H,3-4H2,1-2H3;1H, offering a standardized representation that facilitates database searches and computational analysis. The corresponding International Chemical Identifier Key, IBZZJRGZWDPHNL-UHFFFAOYSA-N, serves as a fixed-length condensed version of the full InChI representation. This structural framework positions the compound as a disubstituted azetidine derivative, where the geminal substitution pattern at the 3-position creates a quaternary carbon center bearing both electron-withdrawing and electron-donating substituents.
Physical and Chemical Properties
The physical and chemical properties of this compound reflect the influence of both the strained four-membered ring system and the ionic nature of the hydrochloride salt. The compound exhibits an exact mass of 181.050568 atomic mass units, as determined through high-resolution mass spectrometry techniques. Commercial suppliers typically offer this material with purity specifications of 97% or higher, indicating the achievable levels of purification using standard synthetic and isolation methods. The compound demonstrates solubility in polar protic solvents, a characteristic enhanced by the presence of the hydrochloride functionality which increases the overall polarity and hydrogen-bonding capacity of the molecule. Storage recommendations suggest maintaining the compound under controlled temperature conditions, with most suppliers specifying storage at room temperature in tightly closed containers to prevent moisture absorption and degradation. The crystalline nature of the hydrochloride salt contributes to its stability and ease of handling compared to the free base form of the parent compound. Predicted collision cross section values for various adduct ions have been calculated, with the protonated molecular ion [M+H]+ showing a collision cross section of 129.7 Ų, providing valuable data for ion mobility spectrometry applications.
Historical Context in Azetidine Chemistry
The development of azetidine chemistry traces its origins to the early twentieth century, with the foundational work on four-membered nitrogen heterocycles beginning around 1907 through Schiff base reactions involving aniline and aldehyde precursors. The historical significance of azetidine derivatives became particularly pronounced following Alexander Fleming's discovery of penicillin, which highlighted the importance of four-membered lactam systems in biological activity and sparked intensive research into related heterocyclic structures. The evolution of azetidine synthesis methodologies has progressed from early cycloaddition approaches to more sophisticated modern techniques that exploit the unique reactivity patterns of these strained ring systems. Contemporary research has revealed that azetidines occupy a unique position in heterocyclic chemistry, exhibiting considerably more stability than their three-membered aziridine counterparts while maintaining sufficient ring strain to enable selective chemical transformations under controlled conditions. The development of specialized azetidine derivatives such as this compound represents the refinement of synthetic strategies that allow for the introduction of multiple functional groups onto the azetidine scaffold. This historical progression reflects the growing recognition of four-membered heterocycles as privileged structures in drug discovery and materials science applications, where their distinctive geometric and electronic properties contribute to enhanced biological activity and unique material characteristics.
Significance in Four-membered Heterocyclic Research
This compound occupies a significant position within the broader landscape of four-membered heterocyclic research, representing a class of compounds that have become increasingly important in modern drug discovery applications. Four-membered heterocycles are highly sought after in pharmaceutical research due to their ability to provide beneficial properties to target molecules, including enhanced metabolic stability, improved pharmacokinetic profiles, and unique three-dimensional spatial arrangements that can enhance binding affinity to biological targets. The strain-driven character of four-membered heterocycles enables unique reactivity patterns that can be exploited for complex molecular transformations, including cycloisomerization strategies that allow for the construction of polysubstituted ring systems under mild reaction conditions. Recent synthetic methodologies have demonstrated the feasibility of constructing diverse four-membered heterocyclic building blocks through metal hydride hydrogen atom transfer and radical polar crossover mechanisms, approaches that are particularly well-suited for incorporating spiro structures and other architecturally complex motifs. The functional group tolerance exhibited by modern azetidine synthesis methods has expanded the scope of accessible derivatives, enabling the preparation of compounds with varied substitution patterns and stereochemical arrangements. Research applications of compounds such as this compound extend beyond traditional synthetic chemistry to include roles as chiral templates, polymerization monomers, and key intermediates in the synthesis of biologically active molecules. The compound's classification as a protein degrader building block reflects its utility in contemporary chemical biology applications, where targeted protein degradation has emerged as a powerful therapeutic strategy.
Properties
IUPAC Name |
methyl 3-methoxyazetidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-5(8)6(10-2)3-7-4-6;/h7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZZJRGZWDPHNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CNC1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-methoxyazetidine-3-carboxylate hydrochloride (CAS Number: 1392803-11-0) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, synthesis, and applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its azetidine ring structure, which contributes to its reactivity and solubility. The molecular formula is , and it typically appears as a pale-yellow to yellow-brown solid that is soluble in organic solvents.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways:
- Enzyme Inhibition : It has been shown to inhibit human glycogen phosphorylase, an enzyme crucial for glucose metabolism, indicating potential applications in managing hyperglycemia and metabolic disorders.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, thereby modulating physiological responses.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antidiabetic Potential : Its ability to inhibit glycogen phosphorylase positions it as a candidate for treating diabetes and related metabolic conditions.
- Neuroprotective Effects : Structural similarities with other bioactive azetidine derivatives suggest potential neuroprotective properties.
- Cancer Research : As a lead compound, it may contribute to the development of new drugs targeting oncogenic pathways.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:
- Starting Materials : Utilizing methoxy-substituted azetidines as precursors.
- Reagents : Employing reagents such as HCl for hydrolysis and various coupling agents for esterification.
- Yield Optimization : Adjusting reaction conditions to maximize yield and purity.
The following table summarizes the synthesis methods reported in the literature:
| Synthesis Method | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| Method A | HCl, CH2Cl2 | 85 | Single-step synthesis |
| Method B | K2CO3, MeOH | 90 | Multi-step with purification |
| Method C | Et3N, RT | 75 | Requires optimization |
Case Studies
- Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibits glycogen phosphorylase at concentrations as low as , showcasing its potency against metabolic enzymes .
- Neuroprotection : A study highlighted its potential neuroprotective effects, suggesting that the compound could mitigate neurodegenerative processes similar to other azetidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₁₂ClNO₃
- CAS Number : 1392803-11-0
- Physical Form : Pale-yellow to yellow-brown solid, soluble in organic solvents.
The compound features an azetidine ring , which contributes to its unique chemical reactivity and biological activities. The presence of both a methoxy group and a carboxylate moiety enhances its solubility and reactivity, making it a subject of interest in various research areas.
Pharmaceutical Development
Methyl 3-methoxyazetidine-3-carboxylate hydrochloride has shown potential as a precursor in the development of various pharmaceutical compounds:
- Antitubercular Agents : The compound has been investigated for its efficacy against Mycobacterium tuberculosis, particularly as an inhibitor of polyketide synthase (Pks13) .
- Cancer Therapeutics : Its derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression, demonstrating favorable pharmacokinetic properties .
Organic Synthesis
The compound serves as an important building block in organic synthesis due to its unique structural features:
- Synthesis of Heterocycles : It can be utilized in the synthesis of complex heterocyclic compounds, which are often biologically active .
- Functional Group Transformations : The methoxy and carboxylate groups allow for diverse functionalization, enabling the creation of novel compounds with tailored properties .
Case Study 1: Antitubercular Activity
A study focused on screening a library of compounds, including this compound, revealed its potential as an inhibitor of the Pks13 enzyme involved in mycobacterial cell wall biosynthesis. The compound exhibited significant activity against drug-resistant strains of M. tuberculosis, highlighting its therapeutic promise .
Case Study 2: Kinase Inhibition
Research into derivatives of this compound identified several candidates with potent inhibitory effects on c-Met kinases, which are implicated in various cancers. One derivative demonstrated IC50 values in the low nanomolar range, indicating strong potential for further development as an anticancer agent .
Comparison with Similar Compounds
Substituent Variations on the Azetidine Ring
Key Observations
- Reactivity : The methyl ester group allows for facile hydrolysis to the carboxylic acid (CID 72208237), enabling further functionalization .
- Bioactivity: Amino-substituted derivatives (e.g., CAS 1359656-99-7) show promise in targeting neurotransmitter receptors, whereas the methoxy variant is less explored in vivo .
Preparation Methods
Synthetic Approach Overview
The preparation of methyl 3-methoxyazetidine-3-carboxylate hydrochloride typically involves the following key steps:
- Starting Material Selection : The synthesis often begins with azetidine derivatives such as methyl azetidine-3-carboxylate or 3-methoxyazetidine hydrochloride.
- Functional Group Introduction : Introduction of the methoxy group at the 3-position of the azetidine ring.
- Esterification : Formation of the methyl ester at the carboxylate position.
- Salt Formation : Conversion to the hydrochloride salt to enhance stability and solubility.
Method A: Direct Coupling Using 3-Methoxyazetidine Hydrochloride
A well-documented method (referred to as Method A) involves the reaction of a precursor compound (denoted as compound 30 in the literature) with 3-methoxyazetidine hydrochloride to yield this compound in high yield (approximately 83%) as a purple solid.
- Reaction Conditions : The reaction is typically carried out in a suitable solvent such as methanol or DMSO, under mild temperatures to avoid decomposition of sensitive azetidine rings.
- Purification : The product is purified by standard chromatographic techniques and characterized by ^1H NMR and ^13C NMR spectroscopy.
- Characterization Data : The compound exhibits characteristic NMR signals consistent with the methoxy group and azetidine ring protons, confirming its structure.
Alternative Synthetic Routes via Epoxy Halide and Primary Amine Cyclization
Another approach involves the preparation of azetidine derivatives via cyclization of epoxy halides with primary amines, as described in patent literature. This method can be adapted for the synthesis of 1-substituted azetidin-3-ol derivatives, which can be further converted to carboxylate esters.
- (a) Epoxy Halide Reaction : An epoxy halide (where Hal = Cl, Br, etc.) reacts with a primary amine (R-NH2) to form an intermediate amino alcohol.
- (b) Cyclization : The intermediate undergoes cyclization in aqueous media to form the azetidine ring structure.
- (c) Esterification and Salt Formation : Subsequent treatment with methylating agents and acid yields the methyl ester hydrochloride salt.
This method is advantageous for introducing various substituents at the 1-position of the azetidine ring, offering structural diversity and potential for further functionalization.
Comparative Reaction Yields and Purity Data
| Preparation Method | Starting Materials | Yield (%) | Product Form | Purity & Characterization |
|---|---|---|---|---|
| Method A (Direct coupling) | Compound 30 + 3-methoxyazetidine hydrochloride | 83 | Purple solid | ^1H NMR, ^13C NMR, HRMS, HPLC (>99% purity) |
| Epoxy Halide Cyclization (Patent method) | Epoxy halide + primary amine | Variable | Hydroxy azetidine intermediate, then ester | Requires further purification, salt formation |
Analytical and Structural Confirmation
- NMR Spectroscopy : ^1H NMR spectra typically show multiplets corresponding to azetidine ring protons and a singlet for the methoxy group around δ 3.6–3.7 ppm.
- Mass Spectrometry : High-resolution mass spectrometry confirms the molecular ion peak corresponding to the this compound.
- HPLC Analysis : Analytical HPLC demonstrates product purity exceeding 99%, indicating the efficiency of the preparation and purification methods.
Research Findings and Practical Considerations
- The direct coupling method (Method A) is favored for its simplicity and high yield.
- The epoxy halide route offers versatility for synthesizing substituted azetidines but may require additional steps for esterification and salt formation.
- Reaction conditions such as solvent choice, temperature, and reaction time critically influence product yield and purity.
- The hydrochloride salt form improves compound stability and handling in downstream applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-methoxyazetidine-3-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves functionalization of the azetidine ring. A common approach includes nucleophilic substitution of azetidine precursors with methoxy and ester groups under controlled pH (e.g., 6–8) and temperature (0–25°C). For example, analogous compounds like 3-(methoxymethyl)morpholine hydrochloride are synthesized via reactions between morpholine and methoxymethyl chloride, followed by HCl salt formation . Optimization of reaction time (e.g., 12–24 hours) and stoichiometric ratios (1:1.2 for amine:alkylating agent) is critical to minimize byproducts like quaternary ammonium salts. Purification via recrystallization or column chromatography (using polar solvents like methanol/dichloromethane) ensures >95% purity .
Q. How can researchers characterize the structural and chemical properties of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy at C3, ester at C3).
- HPLC-MS : To verify purity (>98%) and detect trace impurities (e.g., unreacted azetidine derivatives).
- X-ray Crystallography : For absolute stereochemical confirmation, particularly if chirality is introduced during synthesis.
- Thermogravimetric Analysis (TGA) : To assess thermal stability, as hydrochloride salts often degrade above 150°C .
Q. How does the hydrochloride salt form affect solubility and stability in aqueous solutions?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ion-dipole interactions. For example, structurally similar compounds like (3-Methylcyclohexyl)hydrazine hydrochloride show solubility >50 mg/mL in water. Stability studies should include pH-dependent degradation assays (e.g., pH 1–13) and accelerated aging (40°C/75% RH for 6 months) to identify decomposition pathways, such as ester hydrolysis or methoxy group oxidation .
Advanced Research Questions
Q. What advanced analytical techniques resolve contradictions in stereochemical or kinetic data for this compound?
- Methodological Answer :
- Chiral HPLC : Using columns like Chiralpak IA-3 to separate enantiomers (e.g., R/S configurations at C3).
- Kinetic Isotope Effects (KIE) : To distinguish between SN1/SN2 mechanisms during azetidine ring functionalization.
- Computational Modeling (DFT) : Predicts transition states and energy barriers for competing reaction pathways, validated by experimental rate constants .
Q. How should researchers design experiments to evaluate the compound’s stability under biological assay conditions?
- Methodological Answer :
- Simulated Biological Fluids : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or human plasma at 37°C for 24–72 hours.
- LC-MS/MS Monitoring : Quantify degradation products (e.g., free carboxylic acid from ester hydrolysis).
- Control Experiments : Include protease inhibitors (e.g., PMSF) to distinguish enzymatic vs. non-enzymatic degradation .
Q. What mechanistic insights exist for interactions between this compound and biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to targets like G protein-coupled receptors.
- Mutagenesis Studies : Identify critical residues in binding pockets (e.g., replacing azetidine’s nitrogen with carbon to assess hydrogen bonding).
- Metabolite Profiling : Use radiolabeled C-compound to trace metabolic pathways in hepatocyte models .
Q. What strategies are effective for resolving enantiomers or diastereomers of this compound?
- Methodological Answer :
- Diastereomeric Salt Formation : Use chiral resolving agents like (+)- or (-)-tartaric acid.
- Dynamic Kinetic Resolution (DKR) : Catalytic asymmetric synthesis with transition-metal catalysts (e.g., Ru) to favor one enantiomer.
- Crystallization-Induced Diastereomer Transformation (CIDT) : Exploit differential solubility of diastereomers in mixed solvents .
Q. How can kinetic studies improve understanding of degradation pathways in solution or solid states?
- Methodological Answer :
- Arrhenius Plots : Conduct isothermal degradation at 25°C, 40°C, and 60°C to calculate activation energy (Ea).
- Solid-State NMR : Detect amorphous vs. crystalline phase transitions that accelerate degradation.
- Forced Degradation : Expose the compound to UV light, peroxides, or acidic/basic conditions to identify major degradation products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
